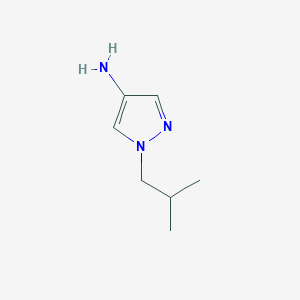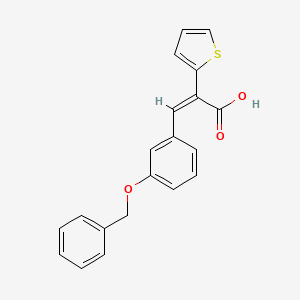
N-1-adamantyl-4-aminobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C16H22N2O2S . It has a molecular weight of 306.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Electrochemical Degradation of Aromatic Amines
N-1-adamantyl-4-aminobenzenesulfonamide, as part of the aromatic amines family, could potentially be involved in studies related to the electrochemical degradation of aromatic amines. Research demonstrates that aromatic amines with different substituent groups can undergo effective electrochemical oxidation, leading to significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC), indicating efficient degradation. This process, conducted using boron-doped diamond electrodes, showcases the potential of electrochemical methods in treating pollutants like aromatic amines in wastewater (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Synthesis and Protection of Amines
The sulfonamide group is recognized for its versatility in organic synthesis, particularly in the preparation and protection of secondary amines. Techniques such as the Mitsunobu reaction allow for the smooth alkylation of nitrobenzenesulfonamides, yielding N-alkylated sulfonamides in high yields. These sulfonamides can be readily deprotected to give secondary amines, illustrating the role of sulfonamide derivatives like this compound in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).
Host-Guest Chemistry
Research involving adamantyl groups, such as in this compound, often explores their inclusion in host-guest chemistry. Studies on para-bridged pillar[5]arenes have shown that adamantyl derivatives do not form complexes with certain host molecules due to the bulky nature of the adamantyl group. This highlights the importance of steric factors in molecular recognition and the potential applications of adamantyl-containing compounds in the design of selective host-guest systems (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).
Drug Resistance Studies
The study of drug resistance, particularly in the context of influenza A viruses, is crucial for understanding the effectiveness of adamantane-based antiviral agents. Research has shown a significant increase in resistance to adamantanes, attributed partly to mutations in the M2 protein of the virus. This underscores the need for continuous monitoring and development of new antiviral strategies to combat resistant strains (Bright, Medina, Xu, Perez-Oronoz, Wallis, Davis, Povinelli, Cox, & Klimov, 2005).
Antimycobacterial Agents
The synthesis and evaluation of sulfonamide derivatives for antimycobacterial activity is a significant area of research. Compounds like N-benzyl-2,4-dinitrobenzenesulfonamide have shown high potency against Mycobacterium tuberculosis, surpassing even some clinical agents. This highlights the potential of sulfonamide derivatives in developing new treatments for tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-aminobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKPHYUBCDZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

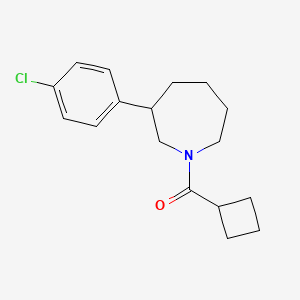

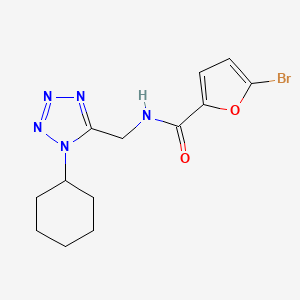
![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
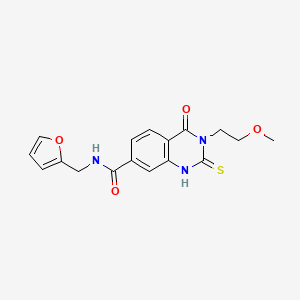
![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

